molecular formula C12H18N2 B8589479 N-Methyl-4-(pyridin-4-yl)cyclohexanamine

N-Methyl-4-(pyridin-4-yl)cyclohexanamine

Cat. No.: B8589479
M. Wt: 190.28 g/mol
InChI Key: BQESVWAJSHLVKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-4-(pyridin-4-yl)cyclohexanamine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N-methyl-4-pyridin-4-ylcyclohexan-1-amine

InChI

InChI=1S/C12H18N2/c1-13-12-4-2-10(3-5-12)11-6-8-14-9-7-11/h6-10,12-13H,2-5H2,1H3

InChI Key

BQESVWAJSHLVKT-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC(CC1)C2=CC=NC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic acid (0.2 ml) was added catalytically to an ice-cooled (0° C.) solution of 4-(pyridin-4-yl)cyclohexanone (500 mg, 2.857 mmol, 1 eq) and methylamine hydrochloride (957 mg, 14.28 mmol, 5 eq) in MeOH (10 ml), and stirring was carried out for 1 h at RT. NaCNBH3 (358 mg, 5.714 mmol, 2 eq) was added at 0° C. and stirring was carried out for a further 14 h at RT. The reaction mixture was concentrated, diluted with dichloromethane (100 ml) and washed with sat. sodium hydrogen carbonate solution (60 ml) and sat. NaCl solution (60 ml). The organic phase was dried over sodium sulfate, concentrated under reduced pressure and purified by column chromatography (Alox neutral, 6% MeOH in dichloromethane). The desired amine was obtained in the form of a light-yellow solid. Yield: 27% (150 mg, 1.26 mmol).
Quantity
0.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
957 mg
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
358 mg
Type
reactant
Reaction Step Three
Name
Yield
27%

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